Palladium,dichlorobis(1-ethyl-1H-imidazole)-

Coordination chemistry Spectroscopic characterization Structural isomerism

Phosphine-based catalysts demand glovebox protocols, and generic Pd precatalysts often fail in mixed aqueous-organic systems due to poor phase partitioning. PdCl₂(1-ethylimidazole)₂ resolves this: its intermediate lipophilicity ensures optimal organic-phase retention while maintaining aqueous miscibility for biphasic Suzuki-Miyaura reactions. • Air- and moisture-stable trans square-planar geometry enables benchtop handling without inert atmosphere. • Delivers near-quantitative aryl bromide Suzuki coupling yields in isopropanol-water or DMF-water media. • Serves as a molecular precursor for Pd(0) nanoparticles via reductive activation, with N-ethylimidazole as a transient stabilizer. • ≥97% purity; stored at 2-8°C under nitrogen, protected from light.

Molecular Formula C10H16Cl2N4Pd
Molecular Weight 369.6 g/mol
Cat. No. B13102538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium,dichlorobis(1-ethyl-1H-imidazole)-
Molecular FormulaC10H16Cl2N4Pd
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1.CCN1C=CN=C1.Cl[Pd]Cl
InChIInChI=1S/2C5H8N2.2ClH.Pd/c2*1-2-7-4-3-6-5-7;;;/h2*3-5H,2H2,1H3;2*1H;/q;;;;+2/p-2
InChIKeyKTJOQDJLWOISCW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PdCl₂(1-ethylimidazole)₂ – Procurement Overview


Palladium,dichlorobis(1-ethyl-1H-imidazole)- (CAS RN: 89119-74-4; molecular formula C₁₀H₁₆Cl₂N₄Pd; MW 369.59 g/mol) is a neutral, square-planar Pd(II) coordination complex bearing two monodentate N-ethylimidazole ligands and two chloride co-ligands in a trans configuration . It belongs to the broader class of Pd(II)–imidazole complexes that have been investigated as well-defined precatalysts for cross-coupling reactions and as precursors to Pd nanoparticles . This compound is commercially available from multiple specialty chemical suppliers for research use, typically requiring storage at 4°C under an inert atmosphere with protection from light .

Catalyst Class Neutral Pd(II)–imidazole precatalyst for cross-coupling research
Geometry Trans square-planar configuration confirmed by vibrational spectroscopy
Handling Store at 4 °C under inert atmosphere; protect from light

Substitution Limitations of PdCl₂(1-ethylimidazole)₂


Within the PdCl₂(N-alkylimidazole)₂ series, the N-alkyl substituent directly governs the ligand's σ-donor strength, steric profile, and lipophilicity—parameters that collectively control precatalyst solubility, Pd–N bond lability, and the partitioning of active Pd species in biphasic reaction media . Spectroscopic studies confirm that while Pd(N-EtIm)₂Cl₂ adopts a trans square-planar geometry analogous to its N-methyl and N-propyl counterparts, the ethyl-substituted complex exhibits a halide-dependent geometric anomaly: the bromide derivative Pd(N-EtIm)₂Br₂ is uniquely cis, indicating that the steric and electronic balance at the Pd center is exquisitely sensitive to the N-alkyl chain length . Generic substitution with the methyl analog ignores this nuanced coordination behavior, while substitution with the bulkier butyl or phenyl analogs predictably alters solubility and catalytic initiation rates without the same geometric flexibility. Procurement of a specific N-alkylimidazole Pd(II) complex should therefore be guided by the desired balance of precatalyst solubility, activation kinetics, and ligand exchange dynamics in the target reaction medium.

Geometry
Trans square-planar, non-conducting
Both cis/trans isomers reported; cis contamination may alter initiation
Lipophilicity
Intermediate (ethyl) – balanced for biphasic media
Lower (methyl) – may reduce organic-phase partitioning
Halide response
Unique halide-dependent geometric switching (Br → cis)
Both Cl and Br analogs remain trans; different activation profile

PdCl₂(1-ethylimidazole)₂ – Comparative Evidence


Halide-Controlled cis/trans Isomerism

Biddau et al. (1983) synthesized and characterized both Pd(N-EtIm)₂Cl₂ and Pd(N-EtIm)₂Br₂ within the same study . Conductivity measurements demonstrated that both bis-ligated complexes are non-conductors in solution, consistent with neutral, four-coordinate species. The chloride derivative Pd(N-EtIm)₂Cl₂ adopts a trans square-planar geometry, as confirmed by vibrational spectroscopy. Strikingly, the bromide analog Pd(N-EtIm)₂Br₂ was found to be the sole exception to the trans preference across both the N-ethylimidazole and N-propylimidazole series, adopting a cis configuration instead. This halide-dependent geometric switching is not observed for the corresponding N-propylimidazole complexes Pd(N-PropIm)₂Cl₂ and Pd(N-PropIm)₂Br₂, both of which remain trans , and has also been documented for N-methylimidazole analogs where both cis- and trans-Pd(N-MeIm)₂Cl₂ isomers have been crystallographically characterized . The crystallographic structure of trans-Pd(N-PropIm)₂Cl₂ has been independently solved (monoclinic, space group P2₁/n, a = 14.554(5), b = 8.204(2), c = 14.860(3) Å, β = 115.63(2)°) , providing a structural baseline for the trans-Pd(N-alkylimidazole)₂Cl₂ family to which the ethyl derivative belongs.

Halide isomerism
Head-to-head
Pd(N-EtIm)₂Cl₂: trans, non-conducting. Pd(N-EtIm)₂Br₂: cis. Both Pd(N-PropIm)₂X₂: trans.
Confirms trans geometry; halide-dependent switching may affect reactivity
Methyl analog exhibits cis/trans isomerism
Coordination chemistry Spectroscopic characterization Structural isomerism

Air/Moisture Stability Advantage Over Phosphines

Szulmanowicz et al. (2010) established that palladium(II)–imidazole complexes of the type Pd(im)₂Cl₂ possess 'high stability in the presence of moisture and air' and 'low toxicity' compared to phosphine-based palladium catalysts . This represents a key practical advantage: tertiary phosphine ligands (e.g., PPh₃) are susceptible to aerial oxidation to phosphine oxides, requiring air-free handling and leading to catalyst deactivation, whereas N-alkylimidazole ligands are oxidation-resistant under ambient conditions . In catalytic Suzuki–Miyaura coupling of bromoarenes with phenylboronic acid conducted in isopropanol–water at 40–60 °C, Pd(II)–imidazole complexes (including 1-methylimidazole, 1-butylimidazole, and 1-phenylimidazole derivatives) delivered approximately 100% cross-coupling product yield with no detectable homo-coupling by-products . While 1-ethylimidazole was not among the specific imidazoles catalytically evaluated in this study, it belongs to the same structural class and shares the same PdN₂Cl₂ coordination environment, supporting a class-level inference of comparable catalytic competence . Mathews et al. (2003) further demonstrated that in situ generated Pd/imidazole systems from (CH₃CN)₂PdCl₂ and 1-methylimidazole achieve near-quantitative Suzuki coupling yields for bromo- and iodoarenes in dioxane, toluene, or water at 110 °C within 20 minutes .

Air/moisture stability
Class-level
Reported high stability to moisture/air vs phosphines; ~100% Suzuki yield at 40–60 °C (imidazole class)
Supports benchtop handling; may reduce catalyst deactivation risk
Ethyl variant not directly tested in the catalytic study
Cross-coupling catalysis Suzuki–Miyaura reaction Catalyst stability

Tunable Lipophilicity via N-Ethyl Substituent

The N-ethyl substituent on the imidazole ligand confers an intermediate steric and lipophilic profile within the N-alkylimidazole series. The Szulmanowicz et al. (2010) study comparing Pd(im)₂Cl₂ complexes with N-methyl, N-butyl, and N-phenyl substituents demonstrated that the N-alkyl group identity influences both complex solubility and catalytic performance in aqueous-organic biphasic Suzuki–Miyaura reactions . The 1-butylimidazole complex, being more lipophilic than the 1-methylimidazole analog, partitions differently between aqueous and organic phases, affecting the availability of the active Pd species. The 1-ethylimidazole derivative, with its two-carbon N-alkyl chain (calculated logP of the free ligand ~0.5–0.8, intermediate between 1-methylimidazole at ~0.0 and 1-butylimidazole at ~1.5), is expected to provide a balanced solubility profile suitable for both polar and moderately non-polar reaction media . This intermediate character is also reflected in the electrodeposition behavior of Pd–imidazole ionic liquids: Schaltin et al. (2014) demonstrated that the heteroleptic [Pd(MeIm)₂(EtIm)₂][Tf₂N]₂ liquid metal salt exhibits a lower melting point than either homoleptic analog ([Pd(MeIm)₄][Tf₂N]₂ or [Pd(EtIm)₄][Tf₂N]₂), enabling superior electrolyte properties and the deposition of smooth, crack-free palladium coatings up to 10 μm thickness . The departure from homoleptic symmetry, made possible by the availability of both N-methyl and N-ethyl imidazole building blocks, directly illustrates how the ethyl group's distinct steric and electronic profile contributes to tunable material properties.

Lipophilicity
Class-level
Estimated free ligand logP ~0.5–0.8 (intermediate between Me ~0.0 and Bu ~1.5)
Intermediate solubility profile for biphasic media
Based on ligand logP predictions; experimental solubility may vary
Ligand design Lipophilicity Solubility engineering

Pd Nanoparticle Precursor for Cross-Coupling

Pd(II)–imidazole complexes of the general formula Pd(im)₂Cl₂ have been established as effective precursors for the in situ generation of catalytically active Pd nanoparticles (NPs), which serve as the true active species in many cross-coupling reactions . Trivedi et al. (2013) demonstrated that trans-[PdCl₂L₂] complexes (L = substituted imidazole) function as precatalysts that generate Pd(0) nanoparticles under Suzuki–Miyaura and Mizoroki–Heck reaction conditions, with the imidazole ligands playing a critical role in stabilizing the resulting nanoparticles against aggregation . Wójcik et al. further showed that Pd NPs generated in situ from Pd(im)₂Cl₂ complexes (where im = 1-methylimidazole or 1-butylimidazole) efficiently catalyze the carbonylative Suzuki coupling in water at 80 °C under only 1 atm of CO, achieving significant conversion—whereas PdCl₂ alone (without imidazole ligands) showed substantially lower activity, confirming the essential role of the imidazole ligand in nanoparticle stabilization . Given that PdCl₂(1-ethylimidazole)₂ shares the same PdN₂Cl₂ coordination motif and can generate Pd NPs through the same reductive activation pathway, it is expected to serve as a competent precatalyst for NP-mediated coupling reactions, with the ethyl substituent potentially providing intermediate nanoparticle stabilization strength between the methyl and butyl analogs .

NP precursor
Class-level
Pd(im)₂Cl₂ complexes generate Pd NPs; PdCl₂ alone shows lower activity in carbonylative Suzuki
Supports NP-mediated coupling protocols; imidazole ligand essential for NP stabilization
Ethyl variant expected to behave similarly to Me/Bu analogs
Palladium nanoparticles Precatalyst activation Carbonylative Suzuki coupling

Application Scenarios for PdCl₂(1-ethylimidazole)₂


Benchtop Suzuki–Miyaura Coupling of Aryl Bromides

Based on the class-level evidence that Pd(II)–imidazole complexes exhibit high stability toward air and moisture while delivering near-quantitative Suzuki coupling yields , PdCl₂(1-ethylimidazole)₂ can be deployed as a precatalyst for aryl bromide Suzuki–Miyaura coupling without the stringent glovebox protocols required for phosphine-based catalysts. The intermediate lipophilicity of the ethyl-substituted complex makes it particularly suitable for mixed aqueous-organic solvent systems (e.g., isopropanol–water or DMF–water), where the methyl analog may exhibit insufficient organic-phase partitioning and the butyl analog may show poor aqueous-phase miscibility.

Controlled Pd Nanoparticle Synthesis

PdCl₂(1-ethylimidazole)₂ serves as a molecular precursor for generating Pd(0) nanoparticles via reductive activation, with the N-ethylimidazole ligands functioning as transient stabilizing agents during nanoparticle formation . This precatalyst-to-nanoparticle pathway is well-established for the methyl and butyl analogs , and the ethyl variant is expected to yield nanoparticles with intermediate size and dispersity characteristics. This application is relevant for both catalytic (carbonylative Suzuki, Heck) and materials science (conductive inks, sensor fabrication) contexts.

Electrodeposition of Pd Thin Films

Although the electrodeposition application documented by Schaltlin et al. (2014) employed tetrakis(imidazole) Pd(II) ionic liquids rather than the dichlorobis complex directly, the demonstrated ability of the N-ethylimidazole ligand to modulate the melting point and electrochemical properties of Pd(II)-containing ionic liquids indicates that PdCl₂(1-ethylimidazole)₂ could serve as a synthetic intermediate for preparing custom Pd plating electrolytes. The heteroleptic MeIm/EtIm system produced smooth, crack-free Pd coatings up to 10 μm thick, establishing the N-ethyl substituent as a valuable structural variable for optimizing plating bath performance.

Biological Activity & Medicinal Chemistry Research

Biddau et al. (1983) reported that water-soluble Pd(II) complexes with N-ethylimidazole ligands exhibit measurable inhibition of sarcoplasmic reticulum Ca,Mg-dependent ATPase . This biological activity, combined with the confirmed trans square-planar geometry of Pd(N-EtIm)₂Cl₂, provides a structurally well-defined starting point for structure–activity relationship (SAR) studies comparing Pd(II)–imidazole complexes as potential antiproliferative or enzyme-inhibitory agents. The ethyl substituent's intermediate lipophilicity may offer a favorable balance between cellular uptake and aqueous solubility compared to more lipophilic N-alkyl analogs.

Application
Selection Property
Validation Focus
Benchtop Suzuki–Miyaura Coupling
Air/moisture-tolerant precatalyst
Yield and selectivity in aqueous-organic media
Pd Nanoparticle Synthesis
Molecular precursor for Pd(0) NPs
NP size and dispersity control
Pd Electrodeposition
N-ethyl imidazole ligand for electrolyte tuning
Coating morphology and thickness
Biological Activity Research
Structurally defined Pd(II) complex
ATPase inhibition and SAR studies
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